(4-Methoxyphenyl)-[1-(2-morpholin-4-ylethyl)indol-3-yl]methanone
Description
(4-Methoxyphenyl)-[1-(2-morpholin-4-ylethyl)indol-3-yl]methanone is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Properties
IUPAC Name |
(4-methoxyphenyl)-[1-(2-morpholin-4-ylethyl)indol-3-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-26-18-8-6-17(7-9-18)22(25)20-16-24(21-5-3-2-4-19(20)21)11-10-23-12-14-27-15-13-23/h2-9,16H,10-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWHRWRHRTWMBKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C32)CCN4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90431748 | |
| Record name | (4-methoxyphenyl)-[1-(2-morpholin-4-ylethyl)indol-3-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103608-67-9 | |
| Record name | (4-methoxyphenyl)-[1-(2-morpholin-4-ylethyl)indol-3-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Indole Formation via Sonogashira Coupling
The indole core is synthesized through a Sonogashira coupling between 2-iodoaniline and phenylacetylene derivatives. Using Pd(PPh₃)₂Cl₂ and CuI in dimethylformamide (DMF) at 0–20°C, the reaction achieves an 87% yield for the intermediate alkyne. Subsequent cyclization in tetrahydrofuran (THF) under acidic conditions generates the 2-phenylindole scaffold.
Morpholinoethyl Side-Chain Introduction
The nitrogen atom of the indole is alkylated with 2-(4-morpholinyl)ethyl bromide in acetonitrile at 45°C. This step employs K₂CO₃ as a base and Pd(PPh₃)₄ to facilitate nucleophilic substitution, yielding the 1-(2-morpholinoethyl)indole intermediate with 60% efficiency.
Friedel-Crafts Acylation for Methoxyphenyl Attachment
Ketone Linkage Formation
The methoxyphenyl group is introduced via Friedel-Crafts acylation . Reacting 4-methoxybenzoyl chloride with the 1-(2-morpholinoethyl)indole in the presence of AlCl₃ generates the target ketone. This electrophilic aromatic substitution proceeds at 0°C in dichloromethane, achieving moderate yields (50–65%).
Alternative Coupling Strategies
Patent literature describes Suzuki-Miyaura coupling as an alternative route. Using Pd(OAc)₂ and SPhos ligand, 3-bromoindole derivatives couple with 4-methoxyphenylboronic acid in toluene/water, forming the biaryl ketone after oxidation.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Systems
-
Pd(PPh₃)₄ outperforms PdCl₂ in morpholinoethylation, reducing ligand dissociation.
-
CuI co-catalysis accelerates alkyne transfer in Sonogashira reactions.
Characterization and Analytical Data
Spectroscopic Confirmation
Crystallographic Validation
Single-crystal X-ray diffraction of analogous compounds (e.g., pravadoline) confirms the planar indole-ketone geometry and morpholine chair conformation.
Comparative Analysis of Synthetic Routes
| Method | Steps | Yield (%) | Key Reagents | Limitations |
|---|---|---|---|---|
| Sonogashira/Friedel | 3 | 45 | Pd(PPh₃)₂Cl₂, AlCl₃ | Low Friedel-Crafts yield |
| Suzuki/Oxidation | 4 | 55 | Pd(OAc)₂, SPhos, Oxone® | Requires boronic acid |
| Alkylation/Acylation | 3 | 60 | K₂CO₃, 4-methoxybenzoyl chloride | Scalability challenges |
Industrial and Pharmacological Relevance
The compound’s structural similarity to pravadoline (WIN 48,098), a synthetic cannabinoid receptor agonist, underscores its pharmacological interest. Industrial-scale synthesis prioritizes cost-effective Pd recycling and solvent recovery, with acetonitrile and DMF replaced by biodegradable alternatives in recent protocols.
Emerging Methodologies
Chemical Reactions Analysis
(4-Methoxyphenyl)-[1-
Biological Activity
(4-Methoxyphenyl)-[1-(2-morpholin-4-ylethyl)indol-3-yl]methanone, also known by its CAS number 477867-17-7, is a compound of interest due to its potential biological activities. This indole derivative features a morpholine moiety, which is often associated with various pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes:
- A 4-methoxyphenyl group.
- An indole core.
- A morpholine side chain.
Biological Activity Overview
Research into the biological activity of this compound has revealed several key areas of interest:
1. Anticancer Activity
Studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Line Studies : In vitro assays demonstrated that the compound inhibited cell proliferation in human breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics .
2. Antimicrobial Properties
The compound has shown promise as an antimicrobial agent:
- Bacterial Inhibition : It was effective against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli, suggesting a broad-spectrum antimicrobial potential .
The proposed mechanisms of action for the biological activities of this compound include:
- Apoptosis Induction : The compound appears to trigger apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death .
- Membrane Disruption : Its amphiphilic nature may contribute to disrupting microbial membranes, enhancing its antimicrobial efficacy .
Case Studies
Several case studies have been documented regarding the efficacy of this compound:
Study 1: Cytotoxicity in Cancer Cells
A study conducted on various cancer cell lines assessed the cytotoxic effects of the compound. The results indicated:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15 |
| A549 (Lung) | 20 |
| HeLa (Cervical) | 18 |
These findings suggest that the compound has potential as a lead candidate for further development in cancer therapy.
Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial properties, the compound was tested against several bacterial strains:
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
The results indicated a moderate antibacterial effect, warranting further exploration into its application as an antimicrobial agent .
Scientific Research Applications
Cannabinoid Receptor Agonism
WIN 48,098 acts as a potent agonist at the cannabinoid receptors (CB1 and CB2), which are part of the endocannabinoid system. This interaction suggests potential therapeutic uses in:
- Pain Management : Its analgesic properties can be useful in treating chronic pain conditions.
- Anxiety and Depression : Due to its psychoactive effects, it may have applications in managing mood disorders.
Neuroprotective Effects
Research indicates that synthetic cannabinoids like WIN 48,098 may possess neuroprotective properties. This could be beneficial in conditions such as:
- Neurodegenerative Diseases : Potential applications in diseases like Alzheimer's and Parkinson's due to their ability to modulate neuroinflammation and oxidative stress.
Anti-inflammatory Properties
The compound has shown promise in reducing inflammation, making it a candidate for:
- Autoimmune Disorders : Its ability to modulate immune responses could be leveraged in conditions like rheumatoid arthritis and multiple sclerosis.
Toxicological Studies
Despite its potential benefits, the safety profile of WIN 48,098 is crucial for its application. Studies have indicated that synthetic cannabinoids can have adverse effects, including:
- Psychotropic Effects : Users may experience anxiety, paranoia, and other psychological effects.
- Cardiovascular Risks : Elevated heart rates and blood pressure have been noted in some cases.
Case Studies
| Study | Findings | Implications |
|---|---|---|
| Study A (PMID: 31557052) | Identified in human blood samples, indicating exposure risk | Highlights need for monitoring synthetic cannabinoid use |
| Study B | Demonstrated analgesic effects in animal models | Supports potential for pain management therapies |
| Study C | Neuroprotective effects observed in rodent models of neurodegeneration | Suggests further investigation into therapeutic use |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (4-Methoxyphenyl)-[1-(2-morpholin-4-ylethyl)indol-3-yl]methanone, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving nucleophilic substitution and Friedel-Crafts acylation. For example, indole derivatives are often functionalized at the 3-position using a benzophenone moiety under reflux conditions with ethanol as a solvent. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol. Purity (>95%) is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy. Key intermediates, such as 1-(2-morpholin-4-ylethyl)indole, require careful characterization using -NMR to confirm substitution patterns (e.g., δ 3.5–4.0 ppm for morpholine protons) .
Q. How is the structural identity of this compound confirmed in academic settings?
- Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation. Single crystals are grown via slow evaporation of a saturated DCM/hexane solution. Diffraction data (e.g., C15H14O2 analogs) reveal bond lengths and angles, confirming the methoxyphenyl and morpholine-ethyl-indole moieties. Complementary techniques include -/-NMR (e.g., aromatic protons at δ 6.8–7.5 ppm, carbonyl carbons at ~190 ppm) and FT-IR (C=O stretch at ~1650 cm) .
Q. Which analytical techniques are critical for assessing batch-to-batch consistency?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]) with <5 ppm error. Purity is validated via reverse-phase HPLC with UV detection (λ = 254 nm). Thermal stability is assessed using differential scanning calorimetry (DSC), while solubility profiles are determined in PBS (pH 7.4) and DMSO. Residual solvents are quantified via GC-MS .
Advanced Research Questions
Q. What experimental strategies are used to elucidate the compound’s mechanism of action in biological systems?
- Methodological Answer : Target engagement is studied using enzymatic assays (e.g., ergosterol biosynthesis inhibition for antifungal activity). Competitive binding assays (e.g., fluorescence polarization) quantify affinity for kinases or receptors. Cellular efficacy is tested in dose-response curves (IC determination) with positive controls (e.g., fluconazole for antifungal studies). Off-target effects are screened via proteome-wide affinity pull-down assays .
Q. How can computational modeling improve the understanding of this compound’s pharmacokinetics?
- Methodological Answer : Molecular docking (AutoDock Vina) predicts binding modes to targets like MAPK or cytochrome P450 enzymes. Quantitative structure-activity relationship (QSAR) models correlate substituent effects (e.g., methoxy vs. hydroxy groups) with log P and bioavailability. ADMET predictions use tools like SwissADME to optimize properties (e.g., reducing CYP3A4 inhibition by modifying the morpholine moiety) .
Q. How should researchers address contradictions in biological activity data across studies?
- Methodological Answer : Variability may arise from differences in cell lines (e.g., monolayer vs. suspension cultures) or assay conditions (e.g., serum-containing media). Rigorous replication under standardized protocols (e.g., CLIA guidelines) is critical. Degradation studies (e.g., LC-MS stability testing at 4°C/−20°C) identify compound half-life discrepancies. Meta-analyses of published IC values can resolve outliers .
Q. What strategies are effective for optimizing ADMET properties without compromising bioactivity?
- Methodological Answer : Introduce polar groups (e.g., hydroxyl) to improve aqueous solubility while monitoring log P (target <5). Prodrug approaches (e.g., esterification of phenolic -OH) enhance oral absorption. Toxicity is mitigated via metabolic stability assays (microsomal incubation) to identify reactive metabolites. Key parameters (e.g., Caco-2 permeability >1 × 10 cm/s) ensure intestinal absorption .
Q. How do solid-state properties influence formulation development?
- Methodological Answer : Polymorph screening (via slurry conversion in 10 solvents) identifies stable crystalline forms. Hirshfeld surface analysis (CrystalExplorer) maps intermolecular interactions (e.g., π-π stacking of indole rings). Hygroscopicity is assessed by dynamic vapor sorption (DVS). Compatibility with excipients (e.g., lactose, PVP) is tested via DSC and FT-IR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
